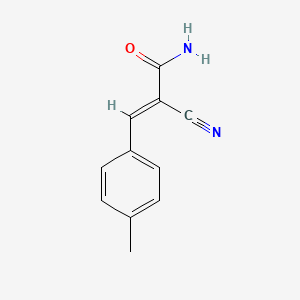

2-Cyano-3-(p-tolyl)acrylamide

Description

Contextual Significance of the Cyanoacrylamide Scaffold in Organic Chemistry and Chemical Biology Research

The cyanoacrylamide scaffold is a prominent structural motif in medicinal chemistry and drug discovery. scielo.br Its value is underscored by its presence in a multitude of compounds exhibiting diverse biological activities, including antitumor, antiviral, anti-inflammatory, and antibacterial properties. ekb.eg The reactivity of the α,β-unsaturated system, combined with the electron-withdrawing nature of the cyano group, makes it a key "warhead" for covalent inhibitors, which can form strong bonds with biological targets. scielo.brenamine.net Specifically, the cyanoacrylamide moiety can act as a reversible covalent inhibitor by targeting cysteine residues in proteins. enamine.net This characteristic is particularly advantageous as it can limit off-target binding and enhance the selectivity of potential therapeutic agents. nih.govnih.gov

The synthesis of cyanoacrylamide derivatives is often achieved through Knoevenagel condensation, a reliable method that involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, such as 2-cyanoacetamide (B1669375), in the presence of a basic catalyst. ekb.egnih.govniscpr.res.in This synthetic accessibility allows for the creation of large libraries of analogs for structure-activity relationship (SAR) studies. nih.gov

Overview of Scholarly Investigations and Research Trajectories Pertaining to 2-Cyano-3-(p-tolyl)acrylamide (B2781652) Analogs

Academic research on analogs of this compound has explored various therapeutic avenues, demonstrating the scaffold's versatility. These investigations have led to the development of compounds with potential applications as enzyme inhibitors and anticancer agents.

One significant area of research has been the development of inhibitors for viral proteases. A study focusing on the Dengue and West Nile virus serine proteases (NS2B-NS3) utilized the 3-aryl-2-cyanoacrylamide scaffold as a core pharmacophore. nih.gov In this study, a library of 86 analogs was synthesized to probe the structure-activity relationships. It was found that the electronic properties of the aryl group and the central double bond were crucial for inhibitory activity. nih.gov

Another research trajectory has been the design of kinase inhibitors. For instance, derivatives of 2-cyanoacrylamide have been investigated as potential inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a key enzyme in cellular signaling pathways. nih.govnih.gov By incorporating the 2-cyanoacrylamide moiety, researchers aimed to create reversible covalent inhibitors of TAK1. One such derivative, featuring a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide group, demonstrated potent TAK1 inhibitory activity. nih.gov

Furthermore, analogs of this compound have been synthesized and evaluated for their anticancer properties. A novel series of 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives were synthesized and showed DNA cleavage activity, suggesting their potential as anticancer agents. nih.gov Similarly, other research has focused on the synthesis of indole-containing cyanoacrylamide derivatives and their evaluation for antimicrobial activity. niscpr.res.in

The synthesis of (E)-N-Benzyl-2-cyano-3-(p-tolyl)acrylamide has also been reported, achieved through the reaction of N-benzyl-2-cyanoacetamide and an appropriate aldehyde in the presence of pyrrolidine (B122466). rsc.org This highlights the ongoing efforts to synthesize and characterize new derivatives within this chemical class.

Research Findings on this compound and Its Analogs

The following tables summarize key findings from various research articles, detailing the synthesis and biological activities of this compound and its derivatives.

| Compound | Synthetic Method | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| (E)-N-Benzyl-2-cyano-3-(p-tolyl)acrylamide | Knoevenagel Condensation | N-benzyl-2-cyanoacetamide, p-tolualdehyde, pyrrolidine | 88% | rsc.org |

| This compound | Microwave-assisted and Thermal Synthesis | Not specified | 99% (MW), 94% (thermal) | rsc.org |

| Thiazole-based cyanoacrylamide derivatives | Knoevenagel Condensation | 2-cyano-N-(thiazol-2-yl)acetamide, corresponding aldehydes, piperidine (B6355638) | 75-92% | nih.gov |

| 2-(3-(2-cyano-2-(p-tolylamino)vinyl)-1H-indol-1-yl)-N-arylacetamide derivatives | Knoevenagel Condensation | 2-(3-formyl-1H-indol-1-yl)-N-arylacetamides, 2-cyano-N-(4-methylphenyl)acetamide, piperidine | Not specified | niscpr.res.in |

| Analog Class | Target/Activity | Key Findings | Reference |

|---|---|---|---|

| 3-Aryl-2-cyanoacrylamides | Dengue and West Nile Virus Protease Inhibition | A para-hydroxy substituted analog was the most potent inhibitor. | nih.gov |

| Imidazopyridine derivatives with 2-cyanoacrylamide | TAK1 Inhibition | A derivative with 2-cyano-3-(6-methylpyridin-2-yl)acrylamide showed an IC50 of 27 nM. | nih.gov |

| 2-Cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamides | Anticancer (DNA cleavage) | Compounds exhibited nuclease activity against pBR322 plasmid DNA. | nih.gov |

| 2-(3-(2-cyano-2-(p-tolylamino)vinyl)-1H-indol-1-yl)-N-arylacetamide derivatives | Antimicrobial Activity | Some derivatives showed excellent to moderate antibacterial activity. | niscpr.res.in |

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-cyano-3-(4-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-6H,1H3,(H2,13,14)/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKITYBHTVPXXMR-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyano 3 P Tolyl Acrylamide and Its Derivatives

Knoevenagel Condensation Protocols for Acrylamide (B121943) Formation

The Knoevenagel condensation is a cornerstone reaction in organic chemistry, involving the reaction of an active methylene (B1212753) compound with a carbonyl compound. sigmaaldrich.com In the context of 2-cyano-3-(p-tolyl)acrylamide (B2781652) synthesis, this typically involves the condensation of p-tolualdehyde with a cyanoacetamide derivative.

Base-Catalyzed Reaction Systems

The use of basic catalysts is a common and effective strategy to promote the Knoevenagel condensation. Various bases have been employed to facilitate the deprotonation of the active methylene group in the cyanoacetamide, thereby generating a nucleophilic carbanion that attacks the carbonyl carbon of p-tolualdehyde.

Commonly used base catalysts include:

Piperidine (B6355638): Often used in refluxing ethanol (B145695), piperidine has proven effective in catalyzing the condensation of 2-cyano-N-(thiazol-2-yl)acetamide with various aldehydes to produce cyanoacrylamide derivatives. nih.gov Similarly, it has been used for the synthesis of 2-cyano-3-(4-(diphenylamino)phenyl)-N-(p-tolyl)acrylamide. nih.gov

Pyrrolidine (B122466): In a general procedure, pyrrolidine (20 mol%) is added to a solution of N-benzyl-2-cyanoacetamide in ethanol, followed by the aldehyde, leading to the formation of the corresponding (E)-N-benzyl-2-cyano-3-(p-tolyl)acrylamide in high yield. rsc.org

Triethylamine (B128534): This base has been utilized in multicomponent reactions involving 2-cyano-N-(p-tolyl)acetamide, benzaldehyde (B42025) derivatives, and cyclohexane-1,3-dione in ethanol to yield complex quinoline (B57606) and chromene derivatives. ajol.info

Potassium Hydroxide (KOH): In a procedure involving N-aryl-2-cyanoacetamides, finely ground KOH in DMF is used to facilitate the reaction with phenyl isothiocyanate and a chloro derivative. jst.go.jp

Urea: Urea has been explored as an efficient and mild catalyst for the Knoevenagel condensation under microwave irradiation, offering a green alternative to traditional bases. banglajol.info

The choice of base and solvent system can significantly influence the reaction rate and yield. For instance, the condensation of 2-cyano-N-methylacetamide with 4-methylbenzaldehyde (B123495) and hydrazine (B178648) hydrate (B1144303) was optimized using triethylamine in DMF under reflux conditions. arkat-usa.org

Table 1: Comparison of Base-Catalyzed Systems for Acrylamide Synthesis

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

| Piperidine | 2-Cyano-N-(thiazol-2-yl)acetamide, Aldehydes | Ethanol | Reflux | 75-92% | nih.gov |

| Pyrrolidine | N-Benzyl-2-cyanoacetamide, p-Tolualdehyde | Ethanol | Room Temp | 88% | rsc.org |

| Triethylamine | 2-Cyano-N-(p-tolyl)acetamide, Benzaldehyde, Cyclohexane-1,3-dione | Ethanol | Reflux | High | ajol.info |

| KOH | N-Aryl-2-cyanoacetamides, Phenyl isothiocyanate | DMF | Room Temp | - | jst.go.jp |

| Urea | Aldehydes, Active Methylene Compounds | - | Microwave | High | banglajol.info |

Catalyst-Free and Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. This has led to the exploration of catalyst-free and green chemistry approaches for the synthesis of acrylamides.

Grindstone Method: This solvent-free approach involves the physical grinding of reactants, often leading to high yields and reduced waste. While not explicitly detailed for this compound in the provided context, it represents a viable green chemistry technique for similar condensations.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. at.ua The synthesis of this compound has been achieved with a 99% yield under microwave conditions, significantly reducing reaction times compared to conventional heating (94% thermal yield). rsc.org This method is often performed in water or without a solvent, further enhancing its green credentials. researchgate.net Studies have shown that microwave-assisted Knoevenagel condensations can be carried out efficiently, sometimes even without a catalyst. banglajol.info For instance, the condensation of various aldehydes with 2-cyanoacetamide (B1669375) has been successfully performed under microwave irradiation in water. rsc.org

Catalyst-Free Synthesis in Water: Water is an ideal green solvent, and catalyst-free methods in aqueous media are highly desirable. A catalyst-free synthesis of 2-cyano-3-phenylacrylamide (B1607073) derivatives has been developed using water as the reaction medium, offering good to excellent yields and easy product isolation. researchgate.net

These green approaches not only minimize the use of hazardous catalysts and solvents but also often lead to improved reaction efficiency and yields.

Precursor Design and Chemical Transformations

The properties and reactivity of the final acrylamide product are intrinsically linked to the design of its precursors. Strategic selection and modification of the starting materials, namely p-tolualdehyde and cyanoacetamide derivatives, are crucial for achieving the desired molecular architecture and functionality.

Utilization of p-Tolualdehyde and Cyanoacetamide Derivatives

The fundamental building blocks for the synthesis of this compound are p-tolualdehyde and a suitable cyanoacetamide. researchgate.net

p-Tolualdehyde: This aromatic aldehyde provides the tolyl group in the final product. Its reaction with various active methylene compounds is a common strategy. For instance, its condensation with N-benzyl-2-cyanoacetamide is a key step in the synthesis of a precursor for more complex heterocyclic systems. researchgate.netnih.gov

Cyanoacetamide and its Derivatives: Cyanoacetamide is a versatile reagent with multiple reactive sites, making it a valuable synthon in heterocyclic synthesis. tubitak.gov.trekb.egsapub.org The active methylene group readily participates in Knoevenagel condensations. tubitak.gov.tr By using substituted cyanoacetamides, a wide range of functionalized acrylamides can be prepared. For example, reacting ethyl cyanoacetate (B8463686) with different amines (like cyclohexylamine, morpholine, piperidine, and piperazine) yields various N-substituted cyanoacetamides, which can then be condensed with aromatic aldehydes. zenodo.org The synthesis of 2-cyano-N-(p-tolyl)acetamide itself is a precursor step for further reactions. ajol.infoniscpr.res.in

Role of N-Aryl-2-cyanoacetamides as Synthetic Intermediates

N-Aryl-2-cyanoacetamides are pivotal intermediates in the synthesis of a diverse array of heterocyclic compounds. tsijournals.com They serve as versatile building blocks due to their multiple reaction sites. tubitak.gov.trsapub.org

These intermediates can be synthesized by reacting an arylamine with an alkyl cyanoacetate. tubitak.gov.tr They are then used in Knoevenagel condensations with aldehydes to form N-aryl-2-cyanoacrylamides. For example, 2-cyano-N-(p-tolyl)acetamide reacts with 4-(diphenylamino)benzaldehyde (B1293675) to produce 2-cyano-3-(4-(diphenylamino)phenyl)-N-(p-tolyl)acrylamide. nih.gov

Furthermore, N-aryl-2-cyanoacetamides are precursors to other important intermediates like N-aryl cyanothioacetamides, which are also used in the synthesis of various heterocyclic systems. hilarispublisher.com Their ability to undergo cyclization and condensation reactions makes them indispensable in medicinal chemistry and materials science. ekb.egtsijournals.com

Cascade and Multi-Component Reaction Strategies

Cascade and multi-component reactions (MCRs) represent highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single pot, minimizing waste and purification steps. rsc.org

Cascade Reactions: These reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. The synthesis of 2-pyridones has been achieved through a cascade reaction involving the Michael-type addition of an enolate to an acrylamide followed by oxidative cyclization. rsc.org The initial acrylamide, such as this compound, is first synthesized via a Knoevenagel condensation. rsc.org

Multi-Component Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a one-pot synthesis. This approach has been used to synthesize complex heterocyclic structures. For example, a three-component reaction of 2-cyano-N-(p-tolyl)acetamide, a benzaldehyde derivative, and cyclohexane-1,3-dione in the presence of triethylamine leads to the formation of substituted quinoline derivatives. ajol.info Another MCR involves the reaction of p-tolualdehyde, malononitrile, and N-benzyl-2-cyanoacetamide to produce bioactive 6-amino-2-pyridone-3,5-dicarbonitriles. researchgate.netresearchgate.net The synthesis of pyrazolo[3,4-c]pyrazol-3(2H)-ones has also been achieved through a three-component reaction of 2-cyano-N-methylacetamide, 4-methylbenzaldehyde, and hydrazine hydrate. arkat-usa.orgresearchgate.net

These advanced synthetic strategies offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity from readily available starting materials.

Solid-Phase Synthesis Techniques and Combinatorial Library Generation

Solid-phase synthesis has emerged as a cornerstone in medicinal chemistry and drug discovery, offering significant advantages for the generation of compound libraries. This methodology simplifies purification by immobilizing reactants on a solid support, allowing for the use of excess reagents to drive reactions to completion, with subsequent removal by simple filtration and washing. For the synthesis of this compound and its derivatives, solid-phase techniques are particularly well-suited for creating large, diverse combinatorial libraries.

A prominent and effective method for the solid-phase synthesis of β-cyanoacrylamides involves the Knoevenagel condensation. nih.gov This approach utilizes a resin-bound cyanoacetamide which reacts with a variety of aldehydes to produce the desired acrylamide derivatives. The process begins with the immobilization of a cyanoacetamide precursor onto a suitable solid support, such as TentaGel resin. nih.gov The subsequent condensation with an aldehyde, like p-tolualdehyde, is typically facilitated by a base, such as piperidine, in a solvent like dimethylformamide (DMF). nih.gov Research has shown that these conditions are generally effective for a wide range of both aliphatic and aromatic aldehydes, allowing for significant structural diversity in the final products. nih.gov

The power of solid-phase synthesis is fully realized in the generation of combinatorial libraries through techniques like the "split-and-pool" strategy. nih.gov This method allows for the creation of "one-bead, one-compound" (OBOC) libraries, where each bead of the resin carries a unique chemical entity. For cyanoacrylamide derivatives, a library can be designed with multiple points of diversity. For instance, diversity can be introduced through the use of various amino acids as building blocks prior to the final condensation step with a collection of unique aldehydes. nih.gov This systematic approach enables the rapid synthesis of thousands of distinct compounds for screening purposes.

Alternative solid-phase strategies have also been developed for acrylamide synthesis. One such method employs a traceless selenium linker. tandfonline.com In this technique, a polystyrene-supported β-selenopropionic acid is used as the solid support. Amines are coupled to this resin, and subsequent oxidation and β-elimination release the final acrylamide product in high purity and good yield, leaving the selenium by-product attached to the polymer bead. tandfonline.com Other polymer-bound reagents, such as polystyrene-bound 2-sulfonylpropanoic acid, have also been reported for the solid-phase synthesis of acrylamides. researchgate.net These varied techniques underscore the flexibility and utility of solid-phase chemistry in producing libraries of acrylamide-based compounds.

The table below summarizes typical conditions used in the solid-phase synthesis of cyanoacrylamides via Knoevenagel condensation.

Table 1: General Conditions for Solid-Phase Knoevenagel Condensation of Cyanoacrylamides

| Parameter | Condition | Source |

| Solid Support | TentaGel Resin | nih.gov |

| Immobilized Reactant | Cyanoacetamide | nih.gov |

| Reagent | Aldehyde (e.g., p-tolualdehyde) | nih.gov |

| Base/Catalyst | Piperidine | nih.gov |

| Solvent | Dimethylformamide (DMF) | nih.gov |

| Reaction Time | Overnight | nih.gov |

| Temperature | Room Temperature | nih.gov |

The generation of combinatorial libraries allows for systematic variation at multiple positions of the molecule. An example of a library design for cyanoacrylamides is outlined below.

Table 2: Example of a Combinatorial Library Design for Cyanoacrylamide Derivatives

| Diversity Position | Building Blocks | Description | Source |

| R¹ | Various Fmoc-protected amino acids | First point of diversity, coupled using standard peptide coupling conditions. | nih.gov |

| R² | L- and D-amino acids | Second point of diversity, allowing for stereochemical variation. Encoded by mass orthogonal linkers. | nih.gov |

| R³ (from Aldehyde) | 25 unique aldehydes | Final diversity step via Knoevenagel condensation to form the cyanoacrylamide terminus. Includes aromatic and aliphatic aldehydes. | nih.gov |

This structured approach to synthesis, combining solid-phase techniques with combinatorial strategies, is a powerful engine for discovering novel cyanoacrylamide derivatives with specific chemical properties. nih.gov

Spectroscopic and Structural Elucidation of 2 Cyano 3 P Tolyl Acrylamide and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR have been extensively used to characterize 2-Cyano-3-(p-tolyl)acrylamide (B2781652) and its derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectra provide valuable information about the chemical environment of protons in a molecule. For this compound, the vinylic proton signal is a key diagnostic peak. In one study using CDCl₃ as the solvent, this proton appears as a singlet at 8.29 ppm. The aromatic protons of the p-tolyl group show as doublets at 7.87 ppm and 7.31 ppm, each with a coupling constant of J = 9 Hz. The methyl protons of the tolyl group present as a singlet at 2.43 ppm, and the amide protons (NH₂) appear as a broad singlet at 6.4 ppm. rsc.org Another analysis in CDCl₃ reported the methyl protons at 2.4 ppm and the amide protons as a broad singlet at 6.4 ppm. rsc.org In DMSO-d₆, the vinylic proton is observed at 8.10 ppm, the aromatic protons as a doublet at 7.81 ppm (J = 8.1 Hz), and the amide protons are also noted. semanticscholar.org

The solvent can influence the chemical shifts. For instance, studies on related 2-cyano-3-phenylacrylamide (B1607073) derivatives have shown that the amide and iminol tautomers can coexist in solution, and this equilibrium is affected by the solvent's nature. nih.gov

The following table summarizes the ¹H NMR data for this compound in different deuterated solvents.

| Proton | Chemical Shift (δ) in CDCl₃ | Chemical Shift (δ) in DMSO-d₆ |

| Vinylic-H | 8.29 ppm (s) rsc.org | 8.10 ppm (s) semanticscholar.org |

| Ar-H | 7.87 ppm (d, J=9 Hz, 2H), 7.31 ppm (d, J=9 Hz, 2H) rsc.org | 7.81 ppm (d, J=8.1 Hz, 2H) semanticscholar.org |

| NH₂ | 6.4 ppm (br s, 2H) rsc.org | |

| CH₃ | 2.43 ppm (s, 3H) rsc.org |

s = singlet, d = doublet, br s = broad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound recorded in CDCl₃, the carbonyl carbon (C=O) resonates at 162.4 ppm. The vinylic carbons appear at 153.9 ppm and 101.6 ppm. The cyano group (C≡N) is observed at 117.2 ppm. The carbons of the p-tolyl group are found at 144.3 ppm, 130.9 ppm, 130.8 ppm, and 129.9 ppm, with the methyl carbon at 21.8 ppm. rsc.org Another study in CDCl₃ reported similar values, with the key carbons at 162.9 ppm (C=O), 150.5 ppm, 143.0 ppm, 130.1 ppm, 129.9 ppm, 129.2 ppm, 116.7 ppm (C≡N), 105.3 ppm, and 21.2 ppm (CH₃). rsc.org

The table below presents a compilation of the ¹³C NMR chemical shifts for this compound.

| Carbon | Chemical Shift (δ) in CDCl₃ |

| C=O | 162.4 ppm rsc.org |

| C=CH | 153.9 ppm rsc.org |

| =CH-C-CN | 101.6 ppm rsc.org |

| C≡N | 117.2 ppm rsc.org |

| Ar-C (quaternary) | 144.3 ppm, 128.9 ppm rsc.org |

| Ar-CH | 130.8 ppm, 129.9 ppm rsc.org |

| CH₃ | 21.8 ppm rsc.org |

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands. A crystalline white solid form of the compound exhibited IR peaks (νmax/cm⁻¹) at 3416, 3116, 2224, 1704, and 1605 cm⁻¹. rsc.org These bands correspond to the N-H stretching of the amide, the C≡N stretching of the nitrile group, and the C=O stretching of the amide, respectively. rsc.org Another report provides values of 3447 cm⁻¹ (N-H), 2373 cm⁻¹ (C≡N), and 1661 cm⁻¹ (C=O). semanticscholar.org

The IR data for this compound and some of its analogs are summarized below.

| Compound | N-H Stretch (cm⁻¹) | C≡N Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Reference |

| This compound | 3416, 3116 | 2224 | 1704 | rsc.org |

| This compound | 3447 | 2373 | 1661 | semanticscholar.org |

| 2-Cyano-3-(4-(diphenylamino)phenyl)-N-(p-tolyl)acrylamide | 3311 | 2221 | 1670 | nih.gov |

| 2-Cyano-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide | 3349 | 2213 | 1674 | arabjchem.org |

| (E)-2-Cyano-N,3-diphenylacrylamide | 3317 | 2227 | 1682 | mdpi.com |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The molecular weight of this compound is 186.21 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) provides a very precise mass measurement. For the protonated molecule [M+H]⁺ of (E)-2-cyano-3-(p-tolyl)acrylamide, the calculated mass was 187.0866, and the found mass was 187.0862. rsc.org Gas chromatography-mass spectrometry (GC-MS) has also been used to analyze this compound. rsc.org

For an analog, 2-cyano-3-cyanomethylthio-3-(phenylamino)-N-p-tolyl acrylamide (B121943), the mass spectrum showed the molecular ion peak [M]⁺· at m/z 348 and the [M+1]⁺· peak at m/z 349. A prominent fragment was observed at m/z 77, corresponding to the phenyl group [C₆H₅]⁺·. jst.go.jp

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Characterization

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and chromophoric systems. The extended conjugation in this compound, involving the p-tolyl ring, the acrylamide backbone, and the cyano group, results in characteristic UV-Vis absorption bands.

Studies on similar 2-cyano-3-phenylacrylamide derivatives have shown that the electronic properties can be tuned by introducing electron-donating or -withdrawing substituents. nih.gov For instance, co-sensitization of dye-sensitized solar cells with thiophene-based organic compounds, including a p-tolyl acrylamide derivative, has been explored to enhance efficiency, indicating the compound's ability to absorb light in the visible region. arabjchem.org

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not detailed in the provided search results, data for closely related analogs offer significant insights into the likely solid-state conformation.

For example, the crystal structure of 2-cyano-3,3-bis(ethylsulfanyl)-N-o-tolylacrylamide reveals that the C=O and C-CN groups are trans to each other across their common C-C bond. iucr.orgiucr.orgresearchgate.netresearchgate.net The central S₂C=C(CN)C moiety in this molecule is planar. iucr.orgiucr.orgresearchgate.netresearchgate.net In the crystal packing, hydrogen bonds and other non-covalent interactions, such as N···N and S···S contacts, play a crucial role in forming layered supramolecular structures. iucr.orgresearchgate.net One of the ethyl groups in this particular structure was found to be disordered. iucr.orgiucr.orgresearchgate.net Such studies on analogs suggest that this compound would likely adopt a planar conformation in the solid state, stabilized by intermolecular hydrogen bonding involving the amide and cyano groups.

Determination of Absolute Configuration and Torsion Angles

A notable analog, 2-cyano-3,3-bis(ethylsulfanyl)-N-o-tolylacrylamide, offers significant insight into the typical configuration of these structures. In this molecule, the carbonyl (C=O) and cyano (C≡N) groups adopt a trans configuration relative to each other across the C8-C9 bond. iucr.orgiucr.orgresearchgate.net This arrangement is a common feature in related 2-cyanoacrylamide derivatives. researchgate.net The planarity of the molecular backbone is another key structural aspect. For instance, in the thioacetal analog, the core S₂C=C(CN)C moiety is nearly planar, with a root-mean-square (r.m.s.) deviation of only 0.029 Å. iucr.orgiucr.org

The orientation of the aromatic ring relative to the acrylamide plane is also a critical conformational parameter. In the N-o-tolyl analog, the aromatic ring is significantly twisted out of the plane of the central backbone, subtending an angle of 53.30(3)°. iucr.orgiucr.org In another analog, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, the asymmetric unit of the crystal structure contains two independent molecules, suggesting slight variations in torsion angles and conformation within the same crystal lattice. mdpi.com

| Structural Feature | Parameter | Value | Compound |

|---|---|---|---|

| Configuration | C=O vs. C≡N groups | trans | 2-cyano-3,3-bis(ethylsulfanyl)-N-o-tolylacrylamide |

| Torsion Angle | O=C8-C9-C(N) | 167.61(11)° | 2-cyano-3,3-bis(ethylsulfanyl)-N-o-tolylacrylamide researchgate.net |

| Planarity | r.m.s. deviation of S₂C=C(CN)C plane | 0.029 Å | 2-cyano-3,3-bis(ethylsulfanyl)-N-o-tolylacrylamide iucr.orgiucr.org |

| Dihedral Angle | Aromatic Ring vs. Backbone Plane | 53.30(3)° | 2-cyano-3,3-bis(ethylsulfanyl)-N-o-tolylacrylamide iucr.orgiucr.org |

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The self-assembly and crystal packing of this compound and its analogs are governed by a network of non-covalent intermolecular interactions. rsc.org These forces, including hydrogen bonds and π-π stacking, are crucial in stabilizing the crystal lattice. rsc.orgresearchgate.net

Hydrogen bonding is a predominant interaction in these structures. Research on various 2-cyanoarylacrylamide derivatives shows they often form dimers through intermolecular N-H···O hydrogen bonds between the amide groups. researchgate.net These dimeric units can then serve as building blocks for more extensive supramolecular architectures. researchgate.net

In the crystal structure of 2-cyano-3,3-bis(ethylsulfanyl)-N-o-tolylacrylamide, a combination of classical and weak hydrogen bonds is observed. iucr.orgresearchgate.net A classical N-H···N hydrogen bond connects molecules across inversion centers. researchgate.net This primary interaction is supported by weaker C-H···N and C-H···O hydrogen bonds, which further link the molecules. researchgate.net Together, these interactions, along with other borderline contacts like N···N and S···S, assemble the molecules into layers parallel to the (10-2) crystallographic plane. iucr.orgiucr.orgresearchgate.net Similarly, the crystal structure of a furan-based acrylamide analog is stabilized by both classical N–H···N hydrogen bonds and weaker C–H···O interactions. acs.org

π-π stacking is another significant interaction that contributes to the stability of the crystal packing, particularly due to the presence of aromatic rings. rsc.orgresearchgate.net In many 2-cyanoarylacrylamide derivatives, molecules arrange in a parallel stacking arrangement, which is mediated by these π-π interactions. researchgate.net The interplay between hydrogen bonding and π-π stacking directs the self-assembly process, leading to well-defined structures like nanofibers and nanowires in certain derivatives. researchgate.net

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N1–H01···N2(i) | 0.817(17) | 2.375(17) | 3.1346(15) | 155.0(15) |

| C12–H12A···N2(ii) | 0.99 | 2.51 | 3.4628(16) | 160 |

| C5–H5···O1(iii) | 0.95 | 2.50 | 3.4110(15) | 161 |

| Symmetry codes: (i) x+1, -y+1, -z+1; (ii) x+2, y-1/2, z+3/2; (iii) -x+1, -y, -z+1 |

Analysis of Conformational Features and Disorder Phenomena

The analysis of crystal structures reveals not only static arrangements but also dynamic features such as conformational flexibility and disorder. The core backbone of these acrylamide derivatives often exhibits a high degree of planarity. iucr.orgiucr.org For example, the central S₂C=C(CN)C moiety in 2-cyano-3,3-bis(ethylsulfanyl)-N-o-tolylacrylamide is notably planar, a feature that facilitates organized packing in the crystal. iucr.orgiucr.org

A significant finding in the structural analysis of this thioacetal analog is the presence of conformational disorder. iucr.orgiucr.orgresearchgate.net One of the ethyl groups attached to a sulfur atom is disordered, meaning it occupies two distinct positions in the crystal lattice. researchgate.net This phenomenon is quantified by the relative occupancy factors of the two positions, which were determined to be 0.721 and 0.279. iucr.orgresearchgate.net Such disorder indicates that the energy barrier for the ethyl group to switch between these two conformations is low.

The existence of multiple, crystallographically independent molecules in the asymmetric unit of a crystal is another manifestation of conformational variance. mdpi.com In the case of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, the presence of two such molecules implies that they may adopt slightly different conformations, for instance, in the torsion angles of the phenyl or thiophene (B33073) rings, while still fitting within a common crystal lattice. mdpi.com These subtle differences highlight the conformational flexibility inherent in the molecular structure.

Computational Chemistry and Theoretical Investigations of 2 Cyano 3 P Tolyl Acrylamide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Ground State Properties

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for predicting the ground-state properties of molecules.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. Their energy difference, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. A smaller energy gap generally implies higher reactivity. For analogous compounds, such as other cyanoacrylamide derivatives, DFT calculations have been employed to determine these values. For instance, studies on related molecules often report HOMO-LUMO gaps calculated at levels like B3LYP/6-311++G(d,p), which provide insights into their electronic behavior. However, specific HOMO, LUMO, and energy gap values for 2-Cyano-3-(p-tolyl)acrylamide (B2781652) are not documented in the searched literature.

Molecular Electrostatic Potential (MESP) Mapping

MESP maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. These maps illustrate the electrostatic potential on the electron density surface, with different colors indicating regions of negative (electron-rich, prone to electrophilic attack) and positive (electron-poor, prone to nucleophilic attack) potential. While MESP analyses have been performed for a variety of organic molecules to understand their reactive sites, a specific MESP map for this compound is not available in the reviewed sources.

Vibrational Frequency Prediction and Interpretation of Spectroscopic Data

DFT calculations can predict the vibrational frequencies of a molecule, which can then be compared with experimental data from FT-IR and Raman spectroscopy to assign specific vibrational modes to the observed spectral bands. This correlative analysis confirms the molecular structure and provides a detailed understanding of its vibrational properties. While experimental IR data for this compound exists, a corresponding theoretical study involving DFT-based vibrational frequency prediction and Potential Energy Distribution (PED) analysis for this specific molecule has not been found. Such an analysis would be instrumental in definitively assigning the stretching and bending modes of its functional groups, including the cyano (C≡N), carbonyl (C=O), and p-tolyl groups.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a primary method for studying the electronic excited states of molecules. It is used to calculate vertical excitation energies, oscillator strengths, and absorption spectra (UV-Vis), providing insight into the electronic transitions and photophysical properties of a compound. This information is vital for applications in areas like photosensitizers, dyes, and optical materials. A TD-DFT study on this compound would elucidate its absorption characteristics and the nature of its electronic transitions (e.g., π → π* or n → π*), but no such specific investigation appears to have been published.

Analysis of Intermolecular Interactions through Computational Methods (e.g., Hirshfeld Surface Analysis)

Understanding the intermolecular interactions within a crystal lattice is fundamental to predicting the packing arrangement, stability, and physical properties of a solid-state material. Hirshfeld surface analysis is a modern computational tool that maps these interactions by partitioning the crystal space. It provides a visual and quantitative summary of all close contacts, such as hydrogen bonds and π-π stacking. To perform this analysis, a crystal structure determined by X-ray diffraction is required. Although Hirshfeld analyses are common for characterizing novel crystalline compounds, a crystal structure and subsequent Hirshfeld analysis for this compound were not found in the public domain.

Molecular Modeling and Docking Studies for Target Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) might bind to the active site of a protein (receptor). Such studies can elucidate potential mechanisms of action and guide the development of more potent analogs. While docking studies have been reported for various cyanoacrylamide derivatives against different biological targets, no molecular docking investigations specifically involving this compound have been identified.

Elucidation of Enzyme-Ligand Binding Modes and Affinities (e.g., Tyrosinase, TAK1)

Computational docking simulations are instrumental in predicting and analyzing the binding of this compound derivatives to the active sites of various enzymes. These studies help in understanding the structure-activity relationships and in the rational design of more potent and selective inhibitors.

Derivatives of 2-cyano-3-(substituted phenyl)acrylamide have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanogenesis. nih.gov Docking studies have shown that these analogs can bind directly to the active site of mushroom tyrosinase. nih.gov For instance, one analog, CPA2, was predicted to have a higher binding affinity for tyrosinase than the well-known inhibitor, kojic acid. nih.gov This suggests that the linear β-phenyl-α,β-unsaturated carbonyl scaffold is a key structural feature for potent tyrosinase inhibition. nih.gov

In the context of cancer therapy, transforming growth factor beta-activated kinase 1 (TAK1) has emerged as a crucial therapeutic target. nih.govnih.gov Novel TAK1 inhibitors based on an imidazopyridine scaffold coupled with a 2-cyanoacrylamide moiety have been synthesized and evaluated. nih.govnih.gov One such derivative, featuring a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide group, demonstrated potent TAK1 inhibitory activity with an IC50 value of 27 nM. nih.govnih.gov Molecular docking studies of these compounds help to elucidate the binding interactions within the TAK1 active site, paving the way for the development of reversible covalent inhibitors with potentially fewer side effects than their irreversible counterparts. nih.govnih.gov

Furthermore, molecular docking has been employed to study the anticancer potential of various heterocyclic compounds derived from or related to this compound. For example, novel triphenylamine-linked pyridine, thiazole, and pyrazole (B372694) analogues have been synthesized and their binding affinities to protein targets have been evaluated computationally. nih.govresearchgate.net

Table 1: Examples of this compound Derivatives and their Studied Enzyme Interactions

| Derivative Class | Target Enzyme | Key Findings from Computational Studies |

| (E)-2-Cyano-3-(substituted phenyl)acrylamides | Tyrosinase | Direct binding to the active site, with some analogs showing higher predicted affinity than kojic acid. nih.gov |

| Imidazopyridine-tethered 2-cyanoacrylamides | TAK1 | Potent inhibitory activity predicted, supporting their potential as reversible covalent inhibitors. nih.govnih.gov |

| Triphenylamine-linked pyridines and thiazoles | Anticancer targets | Docking studies used to predict and rationalize anticancer activity. nih.govresearchgate.net |

Investigation of Reversible Covalent Interactions with Biological Thiols

The 2-cyanoacrylamide moiety is an α,β-unsaturated carbonyl system, making it a Michael acceptor. This structural feature allows it to react with nucleophiles such as the thiol group of cysteine residues in proteins. rcsb.orgnih.govescholarship.org The addition of a cyano group at the α-position increases the electrophilicity of the double bond, facilitating the Michael addition reaction. nih.govmdpi.com

A key aspect of 2-cyanoacrylamides is their ability to form reversible covalent bonds with thiols. escholarship.orgescholarship.org The presence of the electron-withdrawing cyano group not only enhances the rate of the initial thiol addition but also increases the acidity of the α-proton in the resulting Michael adduct. nih.govmdpi.com This increased acidity facilitates the reverse reaction, leading to a dynamic equilibrium between the unbound inhibitor and the covalently bound adduct. mdpi.com This reversibility is a desirable characteristic for drug candidates as it can minimize the potential for permanent off-target modifications. rcsb.orgescholarship.org

The reversible covalent mechanism has been a key strategy in the design of inhibitors for kinases like the p90 ribosomal protein S6 kinase (RSK). rcsb.orgescholarship.org By incorporating the 2-cyanoacrylamide electrophile into a kinase-recognition scaffold, researchers have developed slowly dissociating, yet reversible, covalent inhibitors. rcsb.org X-ray co-crystal structures have confirmed that specific non-covalent interactions position the electrophilic carbon in close proximity to the targeted cysteine residue, stabilizing the complex. rcsb.org Disruption of these non-covalent interactions, for instance through protein unfolding, can lead to the instantaneous cleavage of the covalent bond. rcsb.org

This strategy has also been applied to the development of inhibitors for other kinases, such as MSK1, by starting with fragment-based design using heteroaryl-substituted cyanoacrylamides. rcsb.org The reaction of these compounds with β-mercaptoethanol, a model thiol, has been used to experimentally confirm their reversible covalent nature. nih.govnih.gov

DNA and Protein Binding Mechanism Probes

Computational studies are also employed to investigate the interactions of this compound derivatives with macromolecules like DNA and proteins such as bovine serum albumin (BSA). These investigations aim to understand the binding modes, affinities, and the nature of the intermolecular forces involved.

Novel series of 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives have been synthesized and their interactions with pBR322 plasmid DNA and BSA have been studied. nih.gov Some of these compounds have shown the ability to cleave DNA, an activity that can be enhanced by photo-irradiation. nih.gov The binding of these compounds to DNA is a critical aspect of their potential anticancer activity.

The interaction of acrylamide (B121943) derivatives with proteins is also a significant area of research. For example, the binding of newly synthesized acrylamide derivatives to BSA can be studied to understand their pharmacokinetic properties. The conformational changes in the protein upon binding can provide insights into the binding mechanism.

It is important to note that while the focus here is on this compound, related structures are often used in these broader studies of DNA and protein interactions. The general principles of how the acrylamide scaffold interacts can be extrapolated to the specific compound of interest. The binding mechanism often involves a combination of hydrogen bonding, hydrophobic interactions, and in some cases, covalent interactions if a reactive residue is present on the protein or DNA. The planarity and electronic properties of the aromatic rings in these molecules also play a crucial role in intercalation or groove binding with DNA. embopress.org

Prediction of Non-Linear Optical (NLO) Properties

Theoretical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for predicting the non-linear optical (NLO) properties of molecules. These properties are of interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it.

For acrylamide derivatives, including those structurally related to this compound, DFT calculations have been used to determine key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). bibliotekanauki.pl A high value of β is indicative of a strong NLO response.

Studies on similar molecules, like (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide, have shown that they can be good candidates for NLO materials. researchgate.net The computational analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial in understanding the NLO properties. A smaller HOMO-LUMO energy gap is often associated with higher polarizability and a larger NLO response. nih.gov The charge transfer characteristics within the molecule, often from a donor to an acceptor part of the molecule, are fundamental to its NLO activity.

The investigation of NLO properties is not limited to isolated molecules. The effect of the surrounding environment, such as solvents of different polarities, can also be modeled computationally to predict how the NLO response might change in different media. researchgate.net These theoretical predictions guide the synthesis and experimental validation of new materials with enhanced NLO properties.

Chemical Reactivity and Derivatization Strategies for 2 Cyano 3 P Tolyl Acrylamide

Nucleophilic Addition Reactions (e.g., Michael Addition)

The electron-deficient β-carbon of the acrylamide (B121943) system in 2-cyano-3-(p-tolyl)acrylamide (B2781652) is highly susceptible to nucleophilic attack, primarily through Michael addition reactions. This reactivity is a cornerstone for the introduction of various functionalities and for initiating cascade reactions that lead to more complex molecular architectures.

Reactivity with Thiol and Phosphine (B1218219) Nucleophiles

The thia-Michael addition, a well-established reaction in organic synthesis, involves the addition of a thiol to an electron-deficient alkene. In the context of this compound, the reaction with a thiol, such as thiophenol, is anticipated to proceed readily, especially in the presence of a base catalyst which generates the more nucleophilic thiolate anion. The electron-withdrawing nature of both the cyano and the amide groups enhances the electrophilicity of the β-carbon, facilitating this addition. The general reactivity of acrylamides towards thiols is a widely utilized strategy in bioconjugation and materials science. nih.govscience.gov The additional electron-withdrawing cyano group in 2-cyanoacrylamides increases the rate of thiol addition. nih.gov

Similarly, phosphines can act as potent nucleophiles in a phospha-Michael addition reaction. The reaction of an alkyl phosphine with an acrylamide is a favorable process that can be exploited for protein functionalization. Kinetic studies on related systems have shown that the phospha-Michael addition can be significantly faster than the corresponding thiol-Michael addition under similar conditions. researchgate.net For instance, the reaction between tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and acrylamide has a second-order rate constant of 0.07 M⁻¹s⁻¹ at pH 7.4. researchgate.net This suggests that this compound would readily react with phosphine nucleophiles like triphenylphosphine.

| Nucleophile | Reaction Type | Expected Product | Catalyst/Conditions |

| Thiophenol | Thia-Michael Addition | 3-(phenylthio)-3-(p-tolyl)-2-cyanopropanamide | Base (e.g., triethylamine) |

| Triphenylphosphine | Phospha-Michael Addition | [3-oxo-3-amino-2-cyano-1-(p-tolyl)propyl]triphenylphosphonium | Typically proceeds without a catalyst |

Reactions with Nitrogen-Containing Nucleophiles (e.g., Hydroxylamine (B1172632), Hydrazine (B178648), Guanidine)

Nitrogen-based nucleophiles readily react with this compound, often leading to cyclization and the formation of various nitrogen-containing heterocycles. These reactions are fundamental in heterocyclic chemistry.

The reaction with hydroxylamine hydrochloride typically results in the formation of isoxazole (B147169) derivatives. The initial Michael addition of the hydroxylamine is followed by an intramolecular cyclization involving the nitrile group, leading to the formation of a 5-aminoisoxazole derivative. researchgate.net

Hydrazine hydrate (B1144303) is a common reagent for the synthesis of pyrazole (B372694) derivatives from α,β-unsaturated nitriles. The reaction with this compound would proceed via a Michael addition followed by cyclization onto the cyano group to yield a 3-amino-5-(p-tolyl)-1H-pyrazole-4-carboxamide.

The reaction with guanidine (B92328) is a well-known route to pyrimidine (B1678525) derivatives. In this case, the reaction likely proceeds through a Michael addition, followed by cyclization and tautomerization to afford a 2,4-diamino-6-(p-tolyl)pyrimidine-5-carboxamide. The reaction of a related compound, 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide, with guanidine regioselectively affords the corresponding pyrimidine derivative. rsc.org

| Nucleophile | Reagents/Conditions | Product |

| Hydroxylamine | Hydroxylamine hydrochloride, Base (e.g., K₂CO₃), Ethanol (B145695)/DMF | 5-amino-3-(p-tolyl)isoxazole-4-carboxamide |

| Hydrazine | Hydrazine hydrate, Ethanol, Reflux | 3-amino-5-(p-tolyl)-1H-pyrazole-4-carboxamide |

| Guanidine | Guanidine hydrochloride, Base (e.g., NaOEt), Ethanol | 2,4-diamino-6-(p-tolyl)pyrimidine-5-carboxamide |

Cyclization and Heterocycle Annulation Reactions

The inherent functionality of this compound makes it an excellent precursor for a variety of cyclization reactions, leading to the formation of diverse heterocyclic frameworks. These reactions often proceed in a one-pot fashion, highlighting the efficiency of this starting material in building molecular complexity.

Synthesis of Pyridone Derivatives

Pyridone and its derivatives are an important class of heterocyclic compounds with a wide range of biological activities. This compound can be effectively utilized in the synthesis of highly functionalized 2-pyridones. A common strategy involves the reaction of the acrylamide with a compound containing an active methylene (B1212753) group, such as a ketone, in the presence of a base.

For instance, the reaction of this compound with various ketones in the presence of sodium ethoxide can lead to the formation of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives. wikipedia.org This reaction proceeds via an initial Michael addition of the ketone enolate to the acrylamide, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic pyridone ring. A study demonstrated the synthesis of 6-methyl-2-oxo-4-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile from this compound and acetone (B3395972) with a yield of 85%. wikipedia.org

| Ketone | Base/Solvent | Product | Yield | Reference |

| Acetone | Sodium Ethoxide / Ethanol | 6-methyl-2-oxo-4-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile | 85% | wikipedia.org |

| Acetophenone | Sodium Ethoxide / Ethanol | 2-oxo-6-phenyl-4-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile | 90% | wikipedia.org |

| 4-Chloroacetophenone | Sodium Ethoxide / Ethanol | 6-(4-chlorophenyl)-2-oxo-4-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile | 88% | wikipedia.org |

Formation of Pyrazole, Isoxazole, and Pyrimidine Frameworks

As discussed in section 5.1.2, the reaction of this compound with various nitrogen-containing binucleophiles is a direct and efficient method for the synthesis of pyrazole, isoxazole, and pyrimidine heterocycles. These reactions are classic examples of heterocycle annulation where the acrylamide provides the C-C-C backbone for the newly formed ring.

The formation of these heterocycles is a testament to the utility of this compound as a synthon for a three-carbon component in cyclo-condensation reactions. The general reaction schemes are as follows:

Pyrazole formation: Reaction with hydrazine hydrate leads to the formation of 3-amino-5-(p-tolyl)-1H-pyrazole-4-carboxamide.

Isoxazole formation: Reaction with hydroxylamine hydrochloride yields 5-amino-3-(p-tolyl)isoxazole-4-carboxamide. researchgate.net

Pyrimidine formation: Condensation with guanidine results in the formation of 2,4-diamino-6-(p-tolyl)pyrimidine-5-carboxamide. rsc.org

Construction of Thiophene (B33073) and Other Sulfur-Containing Heterocycles

The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes, which are valuable intermediates in medicinal and materials chemistry. nih.govumich.eduorganic-chemistry.orgnih.govnih.gov This reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. nih.gov Given that this compound is synthesized from p-tolualdehyde and cyanoacetamide, a direct three-component Gewald reaction with these precursors and elemental sulfur would be a highly efficient route to 2-amino-4-(p-tolyl)thiophene-3-carboxamide.

The general mechanism of the Gewald reaction starts with a Knoevenagel condensation between the aldehyde (p-tolualdehyde) and the active methylene nitrile (cyanoacetamide) to form this compound in situ. nih.gov This is followed by the addition of elemental sulfur and subsequent cyclization to form the thiophene ring.

| Reactants | Base/Solvent | Product |

| p-Tolualdehyde, Cyanoacetamide, Elemental Sulfur | Morpholine or Triethylamine (B128534) / Ethanol | 2-amino-4-(p-tolyl)thiophene-3-carboxamide |

Furthermore, this compound can react with other sulfur-containing reagents to yield different sulfur heterocycles. For example, reaction with Lawesson's reagent could potentially lead to the corresponding thioacrylamide, which could then undergo further cyclization reactions.

Generation of Polyfused and Bridgehead Nitrogen Heterocyclic Systems

The 2-cyanoacrylamide framework, of which this compound is a representative, serves as a valuable precursor for the synthesis of complex nitrogen-containing heterocycles. The inherent reactivity of the molecule allows for its participation in cyclocondensation reactions with various binucleophiles to yield polyfused and bridgehead nitrogen systems.

While direct studies on the p-tolyl derivative are specific, the general reactivity of related structures, such as 2-cyano-3-(dimethylamino)acrylamides, provides a clear model for these transformations. These enaminonitrile precursors react with dinucleophilic reagents like 2-aminobenzimidazole, 2-aminotetrazole, and 2-aminobenzothiazole. researchgate.netresearchgate.net These reactions typically proceed via an initial nucleophilic attack followed by an intramolecular cyclization and elimination of a small molecule (e.g., dimethylamine), leading to the formation of fused pyrimidine rings. researchgate.netresearchgate.net The result is the creation of therapeutically relevant scaffolds such as pyrimido[1,2-a]benzimidazoles and tetrazolo[1,5-a]pyrimidines. researchgate.netresearchgate.net

The versatility of the cyanoacrylamide core in these syntheses highlights its importance as a building block for creating diverse heterocyclic libraries. mdpi.com

| Precursor Type | Reactant (Binucleophile) | Resulting Heterocyclic System |

| 2-Cyano-3-(dimethylamino)acrylamide derivative | 2-Aminobenzimidazole | Pyrimido[1,2-a]benzimidazole researchgate.net |

| 2-Cyano-3-(dimethylamino)acrylamide derivative | 2-Aminotetrazole | Tetrazolo[1,5-a]pyrimidine researchgate.net |

| 2-Cyano-3-(dimethylamino)acrylamide derivative | 2-Aminobenzothiazole | Pyrimido[2,1-b]benzothiazole researchgate.net |

| 2-Cyano-3-(dimethylamino)acrylamide derivative | 2-Amino-4-phenylthiazole | Thiazolo[3,2-a]pyrimidine researchgate.net |

Exploration of Electrophilic and Nucleophilic Centers within the Acrylamide System

The chemical behavior of this compound is governed by the distribution of electron density across its conjugated system. The molecule possesses distinct electrophilic and nucleophilic centers, making it susceptible to a range of chemical reactions.

The primary electrophilic character is found at the β-carbon of the α,β-unsaturated system. This is a result of the strong electron-withdrawing effects of both the adjacent cyano group and the carbonyl group, which polarize the carbon-carbon double bond. This electron deficiency makes the β-carbon a prime target for conjugate addition (Michael addition) by soft nucleophiles, such as thiols (e.g., glutathione). nih.gov The general reactivity of acrylamides as electrophiles that readily react with biological nucleophiles is well-established. nih.gov The p-tolyl group, being weakly electron-donating, can subtly modulate the reactivity of this system compared to other aryl-substituted acrylamides.

Nucleophilic character can be attributed to the amide nitrogen and the carbonyl oxygen, which possess lone pairs of electrons. While the amide nitrogen's nucleophilicity is tempered by resonance with the carbonyl group, it can still participate in reactions under certain conditions. Furthermore, the cyano group's nitrogen also has a lone pair, and the entire π-system can interact with electrophiles.

| Center | Type | Justification | Typical Reactions |

| β-Carbon (of C=C) | Electrophilic | Conjugated with electron-withdrawing C≡N and C=O groups. nih.gov | Michael Addition / Conjugate Addition |

| Carbonyl Carbon | Electrophilic | Polarized C=O bond. | Nucleophilic Acyl Addition/Substitution |

| Amide Nitrogen | Nucleophilic | Lone pair of electrons. | Protonation, Alkylation (under specific conditions) |

| Carbonyl Oxygen | Nucleophilic | Lone pairs of electrons. | Protonation, Hydrogen Bonding |

Functionalization for Tunable Reversible Covalent Binding

The 2-cyanoacrylamide moiety has gained significant attention in medicinal chemistry as an electrophilic "warhead" for the design of covalent inhibitors. enamine.net Unlike simple acrylamides, which typically form irreversible bonds with protein nucleophiles, the presence of the α-cyano group renders the covalent interaction reversible. nih.govnih.gov

This unique reactivity is central to its function. The 2-cyanoacrylamide group can react with nucleophilic residues on a protein target, most notably the thiol group of cysteine, via a Michael addition. enamine.net The strong electron-withdrawing nature of the cyano group stabilizes the resulting conjugate, but also facilitates the reverse reaction. This equilibrium between the non-covalent and covalent states allows for a "tunable" binding profile. nih.gov The residence time of the inhibitor on its target can be controlled, which is a desirable property for reducing the risk of off-target effects that can be associated with irreversible inhibitors. enamine.netnih.gov

The development of imidazopyridine derivatives with a 2-cyanoacrylamide moiety as TAK1 inhibitors showcases this principle. nih.govnih.gov These compounds exhibit potent inhibitory activity and their capacity for reversible reaction was confirmed, supporting their potential as reversible covalent inhibitors. nih.govnih.gov This strategy combines the high potency and target occupancy of covalent inhibition with the improved safety profile of a reversible interaction. enamine.net

| Feature | Standard Acrylamide | 2-Cyanoacrylamide |

| Covalent Bonding | Forms irreversible covalent bonds with thiols. nih.gov | Forms reversible covalent bonds with thiols. enamine.netnih.gov |

| Reactivity | High, can lead to non-specific reactions. nih.gov | Moderate and tunable, allowing for greater selectivity. enamine.net |

| Mechanism | Michael Addition | Michael Addition (Reversible) nih.gov |

| Application | Irreversible Covalent Inhibitors | Tunable/Reversible Covalent Inhibitors enamine.netnih.gov |

Academic Applications and Advanced Research Directions of 2 Cyano 3 P Tolyl Acrylamide Analogs

Utilization as Versatile Chemical Building Blocks in Synthetic Organic Chemistry

The 2-cyanoacrylamide scaffold, including the p-tolyl derivative, serves as a highly valuable building block in synthetic organic chemistry. Its utility stems from the presence of multiple reactive sites, such as the activated double bond and the cyano and amide functionalities, which can participate in a variety of chemical transformations.

Researchers have demonstrated that these compounds are excellent precursors for the synthesis of diverse heterocyclic systems. For instance, they can be employed in multicomponent reactions to construct complex molecular architectures in a single step, which is a key principle of green chemistry. The reactivity of the electron-deficient alkene makes it a good Michael acceptor, readily reacting with various nucleophiles. This property has been exploited in tandem reactions to create functionalized molecules. acs.org

One notable application is in the synthesis of thiophene (B33073) derivatives. Through reactions involving elemental sulfur, 2-cyanoacrylamide analogs can be converted into substituted thiophenes, which are important structural motifs in many pharmaceuticals and organic materials. jst.go.jp Similarly, these compounds have been used to synthesize novel thieno[3,2-d]pyrimidines, which have shown potential as cytotoxic agents against cancer cells. jst.go.jp The versatility of the 2-cyanoacrylamide core is further highlighted by its use in creating functionalized 3-hydroxy-2-furanyl-acrylamides through one-pot tandem reactions. acs.org

The general synthetic approach often involves the Knoevenagel condensation of a substituted benzaldehyde (B42025) (in this case, p-tolualdehyde) with cyanoacetamide. This straightforward method allows for the generation of a wide array of analogs by simply varying the starting aldehyde and the amide component, making it a powerful tool for creating libraries of compounds for various screening purposes. researchgate.netresearchgate.net

Advanced Materials Science Applications and Photophysical Studies

The unique electronic structure of 2-Cyano-3-(p-tolyl)acrylamide (B2781652) and its analogs, characterized by electron-donating and electron-accepting groups, gives rise to interesting photophysical properties that are being explored for applications in advanced materials science.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. acs.orgpku.edu.cn This is in stark contrast to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. acs.org The mechanism of AIE is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. acs.orgpku.edu.cn

Analogs of this compound have been investigated as potential AIE-active materials (AIEgens). acs.org The molecular design, often incorporating rotor units like tetraphenylethene (TPE), allows for the fine-tuning of their AIE properties. acs.orgrsc.org For example, new AIEgens have been created by combining triphenylamine (B166846) (TPA) skeletons with cyanoacrylamide moieties. These compounds are typically weakly emissive in good solvents like THF but show a significant increase in luminescence when aggregated in a poor solvent like water. acs.org The introduction of cyano groups into the molecular structures of these derivatives has been shown to significantly enhance their photophysical properties. rsc.orgmdpi.com

Piezofluorochromism refers to the change in the fluorescence color of a material in response to mechanical pressure. This property is of great interest for applications in pressure sensors, security papers, and data storage. The mechanism is often related to pressure-induced changes in molecular packing and conformation, which alter the electronic energy levels and, consequently, the emission wavelength.

Research has shown that derivatives of 2-cyano-3-phenylacrylamide (B1607073) exhibit piezofluorochromic behavior. rsc.org For instance, some 3-aryl-2-cyano acrylamide (B121943) derivatives display a red-shift in their emission upon grinding, which is reversible upon treatment with a solvent or by heating. researchgate.net The introduction of cyano groups has been found to enhance the piezofluorochromic activity of certain compounds. rsc.org The different stacking modes of the molecules in the crystalline state, such as face-to-face π-π stacking, play a crucial role in determining their piezofluorochromic properties. researchgate.net

The unique photophysical properties of this compound analogs make them promising candidates for applications in organic optoelectronic devices and as fluorescent probes. Their AIE and solid-state emission characteristics are particularly advantageous for the fabrication of organic light-emitting diodes (OLEDs), where aggregation-caused quenching is a major issue with traditional dyes. mdpi.com

Furthermore, the sensitivity of their fluorescence to the local environment makes them suitable for use as fluorescent probes. For example, ethyl 2-cyano-3-(naphthalene-1-yl)acrylate (ECNA), a related compound, has been developed as a selective and sensitive "turn-off" fluorescent chemodosimeter for the detection of hydrazine (B178648) hydrate (B1144303), a toxic chemical. rsc.org The fluorescence of the probe is quenched in the presence of hydrazine, allowing for its detection at very low concentrations. This demonstrates the potential of the cyanoacrylate scaffold in developing sensors for various analytes of environmental and biological importance. The ability to tune the electronic properties through chemical modification allows for the rational design of probes with specific selectivities and response mechanisms. researchgate.netacs.orgnih.gov

Mechanistic Research in Interdisciplinary Chemical Sciences

The electrophilic nature of the α,β-unsaturated system in 2-cyanoacrylamide derivatives makes them reactive towards nucleophilic residues in biomolecules, a property that is being exploited in the design of enzyme inhibitors.

Tyrosinase Inhibitors: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a major strategy for the treatment of hyperpigmentation disorders and for use in cosmetics as skin-whitening agents. mdpi.comresearchgate.netnih.gov (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) derivatives have been synthesized and identified as potent tyrosinase inhibitors. nih.govcolab.ws

Docking simulations have suggested that these compounds can bind directly to the active site of mushroom tyrosinase. nih.govcolab.ws For example, one analog, CPA2, was shown to have a higher binding affinity for tyrosinase than kojic acid, a well-known tyrosinase inhibitor. nih.gov Kinetic studies have revealed different inhibition mechanisms, including competitive and non-competitive inhibition, depending on the specific substitutions on the phenyl ring. colab.ws The linear β-phenyl-α,β-unsaturated carbonyl scaffold is considered crucial for their potent tyrosinase inhibitory activity. nih.govcolab.ws

TAK1 Inhibition: Transforming growth factor-β-activated kinase 1 (TAK1) is a key signaling molecule involved in cell survival pathways, such as the NF-κB and MAPK pathways. nih.govnih.gov Its inhibition can induce apoptosis in cancer cells, making it an attractive target for cancer therapy. nih.govresearchgate.net The 2-cyanoacrylamide moiety has been incorporated into novel TAK1 inhibitors. nih.govnih.gov This functional group can form a reversible covalent bond with a cysteine residue in the TAK1 active site. nih.govresearchgate.net

A derivative containing a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety exhibited potent TAK1 inhibitory activity with an IC50 of 27 nM. nih.gov The reversible nature of the covalent interaction is considered an advantage over irreversible inhibitors, as it may reduce off-target effects and potential toxicity. nih.govresearchgate.net This research highlights the potential of 2-cyanoacrylamide derivatives as a platform for developing targeted covalent inhibitors for various kinases. rsc.org

Investigations into DNA Cleavage and Binding Mechanisms

The interaction of small molecules with DNA is a cornerstone of drug discovery, particularly in the development of novel anticancer agents. Analogs of this compound have been the subject of focused research to elucidate their mechanisms of DNA cleavage and binding, revealing potential pathways for therapeutic intervention.

Studies have demonstrated that certain 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives exhibit weak intrinsic nuclease activity against pBR322 plasmid DNA. However, their DNA-cleaving capabilities are significantly amplified upon irradiation with UV light at 365 nm. nih.govresearchgate.net This photo-induced cleavage suggests a mechanism involving the generation of reactive oxygen species (ROS). Further investigation has identified that analogs incorporating thienyl and pyridyl moieties are particularly effective at degrading pBR322 plasmid DNA, with the mechanism attributed to the production of singlet oxygen and superoxide (B77818) free radicals. nih.govresearchgate.net

The binding of these compounds to DNA has been explored using various spectroscopic techniques. For instance, UV-Vis and fluorescence spectroscopy have been employed to study the interaction of these analogs with calf thymus DNA (CT-DNA). researchgate.net These studies have revealed good binding affinities, with calculated binding constants (Kb) indicating a stable association with the DNA molecule. researchgate.net The ethidium (B1194527) bromide quenching assay is another method utilized to investigate the binding mode. A decrease in the fluorescence intensity of the ethidium bromide-DNA complex upon the addition of the compound suggests an intercalative or competitive binding mechanism. researchgate.net

Furthermore, the DNA-damaging effects of these analogs have been observed in cancer cell lines. For example, some derivatives have been shown to induce DNA fragmentation in MCF-7 breast cancer cells, a hallmark of apoptosis. researchgate.net The comet assay, a sensitive technique for detecting DNA damage in individual cells, has also confirmed the ability of certain analogs to cause DNA damage in cancer cells. researchgate.net

The collective evidence from these investigations indicates that this compound analogs can interact with DNA through both binding and cleavage mechanisms. The photo-inducible nature of the DNA cleavage and the demonstrated DNA damage in cancer cells highlight their potential as photodynamic therapy agents or as scaffolds for the development of new anticancer drugs that target DNA.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds by identifying the key molecular features responsible for their biological activity. For this compound analogs, SAR studies have provided valuable insights into the structural requirements for their interaction with biological targets, including DNA and various proteins.

The core 2-cyanoacrylamide scaffold is a recurring motif in compounds designed for biological activity. evitachem.com The cyano (-C≡N) group and the acrylamide backbone are considered significant for their biological effects. evitachem.com Modifications to the aromatic substituents attached to this core structure have been shown to significantly influence their activity.

In a series of 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives, the nature of the substituent on the pyrazole (B372694) ring was found to be critical for their DNA cleavage activity. nih.govresearchgate.net Specifically, compounds bearing a thienyl or a pyridyl moiety at this position demonstrated the highest nuclease activity upon photo-irradiation. nih.govresearchgate.net This suggests that the electronic and steric properties of these heterocyclic rings play a key role in the generation of reactive oxygen species responsible for DNA damage.

Furthermore, SAR studies have been extended to understand the binding of these analogs to proteins. For example, the binding of some derivatives to bovine serum albumin (BSA) has been investigated, revealing good binding affinities. researchgate.net This interaction is important as it can influence the pharmacokinetics and biodistribution of the compounds in vivo.

The influence of different aryl substitutions on the N-phenyl ring of the acrylamide has also been explored. For instance, in a series of 2-cyano-3-(4-(diphenylamino)phenyl)-N-aryl acrylamides, the nature of the substituent on the N-aryl ring (e.g., p-tolyl, 4-methoxyphenyl, 4-nitrophenyl) was varied to assess its impact on anticancer activity. nih.gov

The following table summarizes the SAR findings for a selection of this compound analogs and related derivatives, highlighting the key structural modifications and their observed effects on biological activity.

| Compound Series | Key Structural Variation | Observed Impact on Biological Activity |

| 2-Cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamides | Substitution on the pyrazole ring | Thienyl and pyridyl groups enhanced photo-induced DNA cleavage activity. nih.govresearchgate.net |

| 2-Cyano-3-(4-(diphenylamino)phenyl)-N-aryl acrylamides | Substitution on the N-aryl ring | Different substituents (e.g., tolyl, methoxyphenyl) influence anticancer properties. nih.gov |

| (E)-2-Cyano-3-(substituted phenyl)acrylamides | Substitution on the phenyl ring | Modifications affect tyrosinase inhibitory activity. nih.gov |

| Bis(cyanoacrylamides) incorporating sulphamethoxazole | Length of the spacer | Derivatives with 4-carbon and 6-carbon spacers showed potent growth inhibitory activities against HCT116 cells. researchgate.net |

These SAR studies underscore the importance of systematic structural modifications in fine-tuning the biological activity of this compound analogs. The insights gained from this research are instrumental in guiding the rational design of new derivatives with improved efficacy and selectivity for their intended molecular targets.

Conclusion and Future Research Perspectives

Synthesis of Key Academic Contributions and Methodological Advancements

The academic contributions surrounding 2-Cyano-3-(p-tolyl)acrylamide (B2781652) have primarily focused on its efficient synthesis and its utility as a scaffold in the construction of diverse heterocyclic compounds. The Knoevenagel condensation remains the cornerstone of its synthesis, with advancements including the use of eco-friendly solvents and microwave-assisted protocols to improve yields and reaction times. rsc.orgniscpr.res.in Spectroscopic characterization by ¹H NMR, ¹³C NMR, and IR spectroscopy has been fundamental in confirming its structure. rsc.org

Identification of Unexplored Research Avenues and Fundamental Challenges